Cas no 499209-44-8 (Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate)

Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Butyl 1-oxoisochroman-3-carboxylate
- butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate
- butyl 1-oxo-3,4-dihydroisochromene-3-carboxylate
- SMR000072184
- MLS000087988
- HMS1591G01
- HMS2425N20
- butyl 1-oxoisochromane-3-carboxylate
- STK867495
- ST50078253
- Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate
-
- インチ: 1S/C14H16O4/c1-2-3-8-17-14(16)12-9-10-6-4-5-7-11(10)13(15)18-12/h4-7,12H,2-3,8-9H2,1H3
- InChIKey: SOACZEKLCAOMDI-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2CC1C(=O)OCCCC)=O
計算された属性
- 精确分子量: 248.10485899 g/mol
- 同位素质量: 248.10485899 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 313
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 248.27
- XLogP3: 3
- トポロジー分子極性表面積: 52.6
Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM292540-10g |
Butyl 1-oxoisochroman-3-carboxylate |
499209-44-8 | 97% | 10g |
$1636 | 2021-06-17 | |
Chemenu | CM292540-5g |
Butyl 1-oxoisochroman-3-carboxylate |
499209-44-8 | 97% | 5g |
$1169 | 2021-06-17 | |
Crysdot LLC | CD11115986-5g |
Butyl 1-oxoisochroman-3-carboxylate |
499209-44-8 | 97% | 5g |
$1240 | 2024-07-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402655-1g |
Butyl 1-oxoisochromane-3-carboxylate |
499209-44-8 | 97% | 1g |
¥4321.00 | 2024-05-11 | |
Chemenu | CM292540-10g |
Butyl 1-oxoisochroman-3-carboxylate |
499209-44-8 | 97% | 10g |
$1636 | 2022-06-11 | |
Chemenu | CM292540-1g |
Butyl 1-oxoisochroman-3-carboxylate |
499209-44-8 | 97% | 1g |
$421 | 2021-06-17 | |
Chemenu | CM292540-5g |
Butyl 1-oxoisochroman-3-carboxylate |
499209-44-8 | 97% | 5g |
$1169 | 2022-06-11 | |
Chemenu | CM292540-1g |
Butyl 1-oxoisochroman-3-carboxylate |
499209-44-8 | 97% | 1g |
$421 | 2022-06-11 | |
Crysdot LLC | CD11115986-1g |
Butyl 1-oxoisochroman-3-carboxylate |
499209-44-8 | 97% | 1g |
$446 | 2024-07-17 | |
Crysdot LLC | CD11115986-10g |
Butyl 1-oxoisochroman-3-carboxylate |
499209-44-8 | 97% | 10g |
$1736 | 2024-07-17 |
Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylateに関する追加情報
Recent Advances in the Study of Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate (CAS: 499209-44-8)
Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate (CAS: 499209-44-8) is a synthetic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its isochromene scaffold, has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.
One of the key areas of research has been the compound's role as a precursor or intermediate in the synthesis of more complex bioactive molecules. The isochromene core is a privileged structure in medicinal chemistry, often associated with diverse biological activities. Researchers have reported novel synthetic routes to produce Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate with higher yields and purity, which is critical for its application in drug discovery and development.
In a recent study published in the Journal of Medicinal Chemistry, the compound was evaluated for its anti-inflammatory properties. The results demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential as a lead compound for developing new anti-inflammatory drugs. Another study highlighted its antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, further expanding its therapeutic scope.
Pharmacokinetic studies have also been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate. These studies are crucial for determining its suitability as a drug candidate. Preliminary data indicate favorable bioavailability and metabolic stability, although further optimization may be required to enhance its therapeutic efficacy.
Despite the promising findings, challenges remain in the clinical translation of this compound. Issues such as toxicity, selectivity, and scalability of synthesis need to be addressed. Future research directions may include structural modifications to improve its pharmacological profile and the exploration of its synergistic effects with other therapeutic agents.
In conclusion, Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate (CAS: 499209-44-8) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Continued investigation into its biological activities and synthetic optimization will be essential for unlocking its full therapeutic potential.
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